3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazoles. The structure of this compound consists of a triazole ring fused with a thiadiazole ring, and a bromophenyl group attached to the triazole ring, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 4-bromobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-bromophenyl-1,2,4-triazole-3-thiol, which is then cyclized with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted triazolothiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing substrate binding . Additionally, the compound can disrupt cellular processes by interfering with DNA replication and protein synthesis, leading to cell death in cancer cells and microbial pathogens .
Comparison with Similar Compounds
3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazole rings.
1,3,4-Thiadiazole derivatives: These compounds lack the fused triazole ring and may have different chemical properties and biological activities.
Triazole derivatives: These compounds contain only the triazole ring and may exhibit different reactivity and pharmacological profiles compared to triazolothiadiazoles.
Properties
IUPAC Name |
3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVBPBDDRMEUEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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